2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one
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Overview
Description
2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one is an organic compound belonging to the class of pyranones Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, starting from a 2-tert-butyl-3-hydroxy-4-pentenoic acid derivative, cyclization can be induced using a dehydrating agent like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids or bases can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-tert-butyl-6-oxo-2H-pyran-3(6H)-one.
Reduction: Formation of 2-tert-butyl-6-hydroxy-2H-pyran-3(6H)-ol.
Substitution: Formation of various substituted pyranones depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the hydroxyl group allows for hydrogen bonding interactions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-hydroxy-2H-pyran-3(6H)-one: Similar structure but with the hydroxyl group at a different position.
2-tert-Butyl-6-methoxy-2H-pyran-3(6H)-one: Contains a methoxy group instead of a hydroxyl group.
2-tert-Butyl-6-chloro-2H-pyran-3(6H)-one: Contains a chloro group instead of a hydroxyl group.
Uniqueness
2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one is unique due to the specific positioning of the tert-butyl and hydroxyl groups, which can influence its reactivity and biological activity. The hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
113509-50-5 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
6-tert-butyl-2-hydroxy-2H-pyran-5-one |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)8-6(10)4-5-7(11)12-8/h4-5,7-8,11H,1-3H3 |
InChI Key |
IKHVNTHWPYPUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)C=CC(O1)O |
Origin of Product |
United States |
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